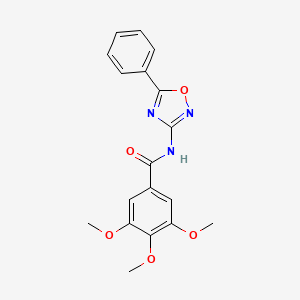
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the ethoxy group: The ethoxy group is introduced at the 8th position of the quinoline ring through an etherification reaction using ethyl iodide and a suitable base.
Formation of the cyclohexane carboxamide: The cyclohexane carboxamide moiety is introduced through an amide coupling reaction between cyclohexanecarboxylic acid and the quinoline derivative.
Analyse Des Réactions Chimiques
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription . Additionally, it may interact with cell membrane receptors, leading to changes in cell signaling pathways .
Comparaison Avec Des Composés Similaires
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also has potential anticancer properties.
Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
The uniqueness of 4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H30N2O2 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
4-butyl-N-(8-ethoxyquinolin-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O2/c1-3-5-7-16-9-11-17(12-10-16)22(25)24-19-13-14-20(26-4-2)21-18(19)8-6-15-23-21/h6,8,13-17H,3-5,7,9-12H2,1-2H3,(H,24,25) |
Clé InChI |
CVZXVOVIGKQUJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11334122.png)
![6-(Furan-2-yl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11334128.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11334131.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11334149.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11334157.png)
![1-(benzylsulfonyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11334173.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11334187.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11334188.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11334189.png)
![1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B11334197.png)
![N-(2,4-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334204.png)

![ethyl 5-amino-1-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11334215.png)
